

# Navigating the Isomeric Landscape of Brominated Benzyl Alcohols: A Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-(bromomethyl)benzyl alcohol*

Cat. No.: *B13682710*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Foreword: Clarifying the Subject - The Case of "4-Bromo-2-(bromomethyl)benzyl alcohol"

Initial searches for the compound "4-Bromo-2-(bromomethyl)benzyl alcohol" did not yield a conclusive chemical identity in major chemical databases. This suggests that the compound may be novel, exceptionally rare, or that the nomenclature might be a conflation of closely related, more common isomers. Scientific integrity demands that we build our analysis on a foundation of verifiable data.

Therefore, this guide will focus on two structurally similar and well-documented isomers that are likely of interest to researchers in this chemical space: 4-Bromo-2-methylbenzyl alcohol and 4-(Bromomethyl)benzyl alcohol. By providing a comprehensive overview of these two compounds, we aim to deliver a valuable and technically accurate resource that aligns with the probable intent of the original query.

## Part 1: 4-Bromo-2-methylbenzyl alcohol

## Chemical Identity and Synonyms

4-Bromo-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its structure features a bromine atom and a methyl group on the benzene ring, ortho and para, respectively, to the hydroxymethyl group.

Synonyms:

- 4-Bromo-2-methyl-benzenemethanol[1]
- (4-bromo-2-methylphenyl)methanol[2]
- 5-Bromo-2-(hydroxymethyl)toluene

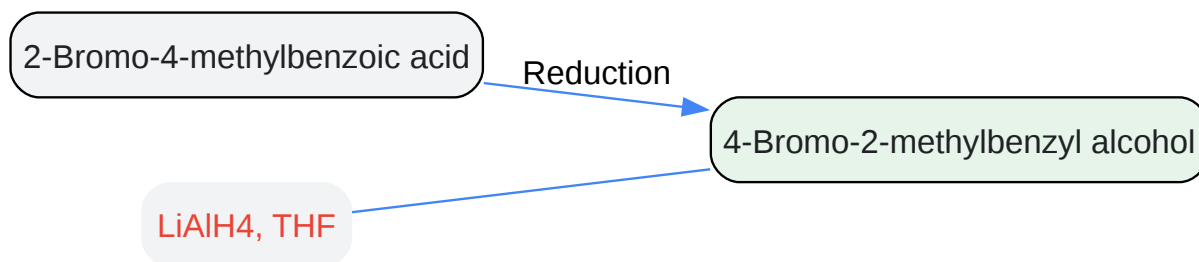
## Chemical Properties

A summary of the key chemical properties of 4-Bromo-2-methylbenzyl alcohol is presented in the table below.

Property	Value	Source
CAS Number	17100-58-2	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	201.06 g/mol	[1][4]
Appearance	White crystalline powder	[1]
Melting Point	68-77 °C	[1]
Boiling Point	287.8±25.0 °C at 760 mmHg	[4]
Density	1.5±0.1 g/cm <sup>3</sup>	[4]
Purity	≥ 98% (GC)	[1]
Storage	Store at 0-8 °C	[1]

## Synthesis

A common synthetic route to 4-Bromo-2-methylbenzyl alcohol involves the reduction of the corresponding carboxylic acid.



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### *Synthesis of 4-Bromo-2-methylbenzyl alcohol.*

Experimental Protocol: Reduction of 2-Bromo-4-methylbenzoic acid

- **Reaction Setup:** To a solution of 2-Bromo-4-methylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), slowly add a solution of lithium aluminum hydride (LiAlH<sub>4</sub>) (2.5 equivalents) in THF at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 21 hours.<sup>[5]</sup>
- **Quenching:** Carefully quench the reaction by the slow addition of sodium sulfate decahydrate (Na<sub>2</sub>SO<sub>4</sub>·10H<sub>2</sub>O) and stir for 24 hours.
- **Work-up and Purification:** Filter the resulting mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 2-Bromo-4-methyl-benzyl alcohol.<sup>[5]</sup>

**Rationale:** The use of a powerful reducing agent like LiAlH<sub>4</sub> is necessary for the efficient reduction of the carboxylic acid to the primary alcohol. The reaction is performed under anhydrous and inert conditions to prevent the deactivation of the highly reactive LiAlH<sub>4</sub>.

## Applications

4-Bromo-2-methylbenzyl alcohol is a valuable building block in several areas:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2] Its structure is a precursor for more complex, biologically active molecules.[1]
- **Organic Synthesis:** This compound is frequently used to introduce the 4-bromo-2-methylbenzyl moiety into larger molecules.
- **Chemical Biology:** It is employed in studies investigating enzyme interactions and biological pathways.[1]

## Safety Information

Detailed safety information is not readily available for this specific isomer. However, based on similar compounds, it should be handled with care. Assume it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are recommended.

## Part 2: 4-(Bromomethyl)benzyl alcohol

### Chemical Identity and Synonyms

4-(Bromomethyl)benzyl alcohol is another important isomer, distinguished by having the bromine atom on the methyl group (a benzylic bromide) rather than directly on the aromatic ring. This structural feature significantly influences its reactivity.

Synonyms:

- [4-(Bromomethyl)phenyl]methanol[6]
- 4-Bromo Methylbenzyl Alcohol[7]
- Benzenemethanol, 4-(bromomethyl)-[7]

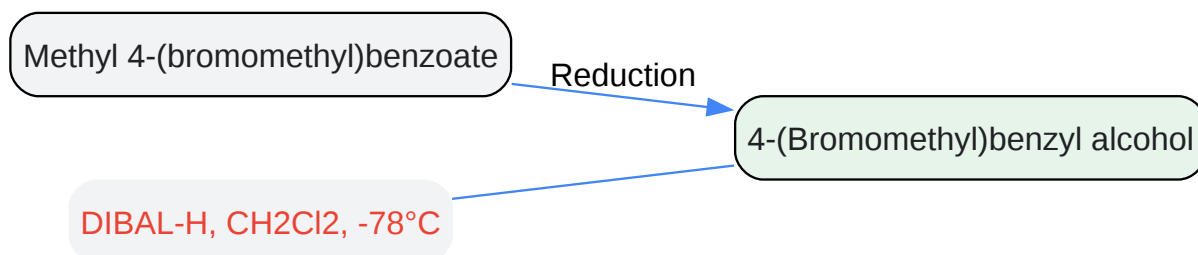
## Chemical Properties

The key chemical properties of 4-(Bromomethyl)benzyl alcohol are summarized below.

Property	Value	Source
CAS Number	71831-21-5	[6][7]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[7]
Molecular Weight	201.06 g/mol	[7][8]
Appearance	Off-white to yellow solid	[7]
Melting Point	76-77 °C	[8]
Boiling Point	287.9±20.0 °C (Predicted)	[8]
Density	1.514±0.06 g/cm <sup>3</sup> (Predicted)	[8]
Purity	97%	[6]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[8][9]

## Synthesis

4-(Bromomethyl)benzyl alcohol can be synthesized through the reduction of a corresponding ester, such as methyl 4-(bromomethyl)benzoate.



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*Synthesis of 4-(Bromomethyl)benzyl alcohol.*

Experimental Protocol: Reduction of Methyl 4-(bromomethyl)benzoate[8]

- Reaction Setup: Under a nitrogen atmosphere, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and cool the solution to -78 °C.

- **Reagent Addition:** Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (3.3 equivalents, 1.0 M in THF) dropwise, maintaining the temperature at  $-78\text{ }^{\circ}\text{C}$ .
- **Reaction Progression:** Stir the reaction mixture at  $-78\text{ }^{\circ}\text{C}$  for 1.5 hours.
- **Quenching and Work-up:** Slowly warm the mixture to  $0\text{ }^{\circ}\text{C}$  and quench the reaction with water. Separate the organic layer, and extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$ .
- **Purification:** Combine the organic extracts, dry over magnesium sulfate ( $\text{MgSO}_4$ ), and evaporate the solvent under reduced pressure to yield the product as a white solid.

Rationale: DIBAL-H is a less powerful reducing agent than  $\text{LiAlH}_4$  and is often used for the reduction of esters to alcohols, especially at low temperatures to control reactivity. The low reaction temperature ( $-78\text{ }^{\circ}\text{C}$ ) is crucial for preventing side reactions.

Another documented method involves the reduction of 4-bromomethylbenzoic acid using a borane-tetrahydrofuran complex.<sup>[10]</sup>

## Applications

The presence of a reactive benzylic bromide makes this isomer a highly useful intermediate:

- **Pharmaceuticals and Agrochemicals:** It is used in the synthesis of various pharmaceuticals and agrochemicals.<sup>[7]</sup> The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions to build more complex molecular architectures.
- **Organic Synthesis:** It is a valuable research chemical for introducing the 4-(hydroxymethyl)benzyl group into molecules.<sup>[7]</sup>

## Safety Information

This compound is classified as hazardous.

- **Hazard Statements:** Causes severe skin burns and eye damage.<sup>[6]</sup> May cause an allergic skin reaction. Harmful if swallowed. Very toxic to aquatic life.
- **Precautionary Measures:** Handle in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Store in a

tightly sealed container in a cool, dry place under an inert atmosphere.[8][9]

## Comparative Summary and Conclusion

The seemingly minor difference in the position of the bromine atom between 4-Bromo-2-methylbenzyl alcohol and 4-(Bromomethyl)benzyl alcohol leads to significant differences in their reactivity and applications. The former is a relatively stable aromatic bromide, while the latter possesses a highly reactive benzylic bromide functional group, making it more susceptible to nucleophilic substitution.

Researchers and drug development professionals should carefully consider the desired reactivity and the specific molecular scaffold they intend to synthesize when choosing between these and other related brominated benzyl alcohol isomers. This guide provides a foundational understanding of two key isomers, enabling more informed decisions in experimental design and synthesis.

## References

- PrepChem.com. Step A: Preparation of 4-(bromomethyl)benzyl alcohol. [\[Link\]](#)
- Pure Synth. 4-Bromo-2-Methylbenzyl Alcohol 98.0%(GC). [\[Link\]](#)
- BuyersGuideChem. Supplier CAS No 17100-58-2. [\[Link\]](#)
- Thermo Fisher Scientific. 4-Bromobenzyl bromide - SAFETY DATA SHEET. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromobenzyl Alcohol in Modern Organic Synthesis. [\[Link\]](#)
- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [\[Link\]](#)
- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [\[Link\]](#)
- Organic Syntheses Procedure. o-METHYLBENZYL ALCOHOL. [\[Link\]](#)
- PubChemLite. 4-(bromomethyl)benzyl alcohol (C<sub>8</sub>H<sub>9</sub>BrO). [\[Link\]](#)

- PubChem. 4-Bromobenzyl alcohol | C<sub>7</sub>H<sub>7</sub>BrO | CID 70119. [[Link](#)]
- Google Patents.
- SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [[Link](#)]
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [[Link](#)]

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## Sources

1. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
  2. [jk-sci.com](https://jk-sci.com) [[jk-sci.com](https://jk-sci.com)]
  3. [buyersguidechem.com](https://buyersguidechem.com) [[buyersguidechem.com](https://buyersguidechem.com)]
  4. [pure-synth.com](https://pure-synth.com) [[pure-synth.com](https://pure-synth.com)]
  5. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
  6. 71831-21-5 Cas No. | 4-(Bromomethyl)benzyl alcohol | Apollo [[store.apolloscientific.co.uk](https://store.apolloscientific.co.uk)]
  7. CAS 71831-21-5: Benzenemethanol, 4-(bromomethyl)- [[cymitquimica.com](https://cymitquimica.com)]
  8. 4-BROMO METHYLBENZYL ALCOHOL CAS#: 71831-21-5 [[m.chemicalbook.com](https://m.chemicalbook.com)]
  9. (4-(Bromomethyl)phenyl)methanol | 71831-21-5 [[sigmaaldrich.com](https://sigmaaldrich.com)]
  10. [prepchem.com](https://prepchem.com) [[prepchem.com](https://prepchem.com)]
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